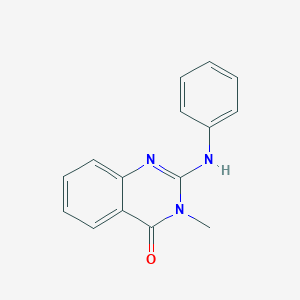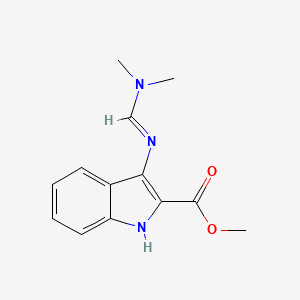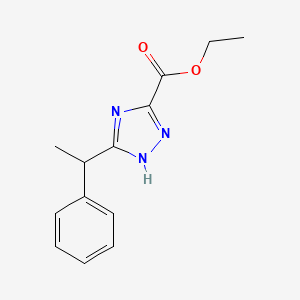![molecular formula C11H25NO3Si B15066658 N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-hydroxypropyl)acetamide CAS No. 630113-18-7](/img/structure/B15066658.png)
N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-hydroxypropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-((tert-Butyldimethylsilyl)oxy)-2-hydroxypropyl)acetamide is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The TBDMS group is particularly useful for protecting hydroxyl groups during chemical reactions, preventing unwanted side reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((tert-Butyldimethylsilyl)oxy)-2-hydroxypropyl)acetamide typically involves the reaction of tert-butyldimethylsilyl chloride (TBDMS-Cl) with a hydroxyl-containing precursor in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:
-
Protection of Hydroxyl Group
- Reactant: tert-butyldimethylsilyl chloride (TBDMS-Cl)
- Base: Imidazole or pyridine
- Solvent: Dimethylformamide (DMF)
- Conditions: Room temperature
-
Formation of Acetamide
- Reactant: Acetic anhydride or acetyl chloride
- Base: Triethylamine
- Solvent: Dichloromethane (DCM)
- Conditions: Room temperature
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process. These systems allow for better control over reaction conditions, leading to higher yields and reduced waste .
化学反応の分析
Types of Reactions
N-(3-((tert-Butyldimethylsilyl)oxy)-2-hydroxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be selectively removed using fluoride ions from reagents like tetra-n-butylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: TBAF in tetrahydrofuran (THF)
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of amines
Substitution: Regeneration of the free hydroxyl group
科学的研究の応用
N-(3-((tert-Butyldimethylsilyl)oxy)-2-hydroxypropyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: Utilized in the development of pharmaceuticals where the protection of sensitive hydroxyl groups is necessary during multi-step synthesis.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of N-(3-((tert-Butyldimethylsilyl)oxy)-2-hydroxypropyl)acetamide primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. The protection is achieved through the formation of a silicon-oxygen bond, which is stable under a variety of reaction conditions. The TBDMS group can be selectively removed by treatment with fluoride ions, which cleave the silicon-oxygen bond, regenerating the free hydroxyl group .
類似化合物との比較
Similar Compounds
Trimethylsilyl ethers (TMS): Less stable compared to TBDMS ethers and more susceptible to hydrolysis.
Triisopropylsilyl ethers (TIPS): More sterically hindered than TBDMS ethers, providing greater protection but requiring harsher conditions for removal.
tert-Butyldiphenylsilyl ethers (TBDPS): More stable than TBDMS ethers but also more difficult to remove.
Uniqueness
N-(3-((tert-Butyldimethylsilyl)oxy)-2-hydroxypropyl)acetamide stands out due to the balance it offers between stability and ease of removal. The TBDMS group provides sufficient protection under a wide range of conditions while being removable under relatively mild conditions using fluoride ions. This makes it a versatile protecting group in organic synthesis .
特性
CAS番号 |
630113-18-7 |
|---|---|
分子式 |
C11H25NO3Si |
分子量 |
247.41 g/mol |
IUPAC名 |
N-[3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxypropyl]acetamide |
InChI |
InChI=1S/C11H25NO3Si/c1-9(13)12-7-10(14)8-15-16(5,6)11(2,3)4/h10,14H,7-8H2,1-6H3,(H,12,13) |
InChIキー |
XWHKONHITZACCN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCC(CO[Si](C)(C)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate](/img/structure/B15066583.png)
![3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione](/img/structure/B15066594.png)




![4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B15066629.png)

![8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15066637.png)

![7-Iodooxazolo[4,5-c]pyridine](/img/structure/B15066651.png)

